2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide
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Overview
Description
2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide, commonly known as TCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCS is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of TCS is not fully understood, but it is thought to involve the inhibition of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TCS has also been shown to disrupt the function of certain ion channels, including the voltage-gated sodium channel.
Biochemical and Physiological Effects:
TCS has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase, as well as the disruption of ion channel function. TCS has also been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TCS in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a valuable tool for studying enzyme function. However, one limitation of using TCS is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for research involving TCS, including the development of new inhibitors targeting carbonic anhydrase and acetylcholinesterase, the synthesis of new polymers and dendrimers using TCS as a building block, and the investigation of TCS as a potential contaminant in water sources. Additionally, further studies are needed to fully understand the mechanism of action of TCS and its potential toxic effects.
Synthesis Methods
TCS can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloroacetamide in the presence of a base such as triethylamine. Another commonly used method involves the reaction of 2,2,2-trichloroacetamide with p-chlorobenzenesulfonyl isocyanate in the presence of a base such as pyridine.
Scientific Research Applications
TCS has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TCS has been shown to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase. In materials science, TCS has been used as a building block for the synthesis of various polymers and dendrimers. In environmental science, TCS has been identified as a potential contaminant in water sources and has been the subject of numerous studies investigating its effects on aquatic organisms.
properties
IUPAC Name |
2,2,2-trichloro-N'-(4-chlorophenyl)sulfonylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4N2O2S/c9-5-1-3-6(4-2-5)17(15,16)14-7(13)8(10,11)12/h1-4H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCYJKOLFBZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C(C(Cl)(Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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